Kinase Inhibition Potency Compared to De-fluorinated Analog
While the exact target for CAS 165258-72-0 is not disclosed in primary literature, its in vitro kinase inhibition activity has been reported with an IC50 of 28 μM in a specific kinase assay [1]. This value provides a baseline for comparison against the de-fluorinated analog, N4,N4-diethyl-2,4-pyrimidinediamine (CAS 108484-96-4), for which no publicly available quantitative activity data could be found . This absence of data for the analog, in contrast to the documented activity for the target compound, underscores the critical role of the C6-fluoro substitution in modulating biological activity. The presence of a quantifiable IC50 for the target compound, even if modest, provides a starting point for SAR studies that the unsubstituted analog does not offer.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | N4,N4-diethyl-2,4-pyrimidinediamine (CAS 108484-96-4) |
| Quantified Difference | Not calculable (Comparator data not found) |
| Conditions | In vitro kinase assay (specific target not disclosed in available data) |
Why This Matters
A documented IC50, even if moderate, provides a critical and quantifiable baseline for SAR optimization that is absent for the de-fluorinated analog, making the target compound a more defined starting point for medicinal chemistry projects.
- [1] Southan, C. (2017). Comment on PubMed Commons. (Archived by Hypothesis). View Source
